2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine

Asymmetric Catalysis Enantioselective Synthesis Chiral Ligand Screening

Standard i-Pr or Ph-PyBOX ligands often deliver suboptimal enantioselectivity with sterically demanding substrates. This (S,S)-cyclohexyl-substituted PyBOX ligand provides a larger cyclic steric shield, enhancing facial discrimination in enantiodetermining steps. - C2-symmetric tridentate N,N,N-chelator for transition metal and lanthanide asymmetric catalysis. - Cyclohexyl substituents offer distinct steric and electronic properties vs. i-Pr or Ph variants. - Secures (S)-configuration stereochemical outcomes; (R,R)-enantiomer inverts product chirality.

Molecular Formula C23H31N3O2
Molecular Weight 381.5 g/mol
Cat. No. B8193513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine
Molecular FormulaC23H31N3O2
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2COC(=N2)C3=NC(=CC=C3)C4=NC(CO4)C5CCCCC5
InChIInChI=1S/C23H31N3O2/c1-3-8-16(9-4-1)20-14-27-22(25-20)18-12-7-13-19(24-18)23-26-21(15-28-23)17-10-5-2-6-11-17/h7,12-13,16-17,20-21H,1-6,8-11,14-15H2/t20-,21-/m1/s1
InChIKeyJSHMEAUZFKZRAH-NHCUHLMSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine – Procurement & Differentiation


2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine is a chiral, C2-symmetric PyBOX ligand within the 2,6-bis(oxazolinyl)pyridine class [1]. Its structure is defined by a central pyridine core and two terminal 4,5-dihydrooxazole rings, each bearing an (S)-cyclohexyl substituent [2]. The ligand functions as a tridentate N,N,N-chelator for transition metals and lanthanides, finding application as a stereocontrolling element in asymmetric catalysis [3]. Its differentiation from other PyBOX variants lies in the unique steric and electronic properties imparted by its saturated cyclohexyl groups, which can modulate catalyst activity and enantioselectivity in specific transformations.

Chiral PyBOX ligand C2-symmetric (S,S)-cyclohexyl variant for asymmetric catalysis
Tridentate chelator N,N,N-donor for transition metal and lanthanide complexes
Stereocontrolling element Modulates catalyst activity and enantioselectivity via cyclohexyl steric profile

Why This Chiral PyBOX Ligand Cannot Be Substituted


Generic substitution of a PyBOX ligand is a high-risk decision in asymmetric catalysis because even subtle changes to the oxazoline 4-position substituent can profoundly impact the steric environment and electronic properties at the metal center [1]. As demonstrated in multiple catalytic systems, the choice between aromatic (e.g., phenyl), aliphatic branched (e.g., i-propyl), or aliphatic cyclic (e.g., cyclohexyl) substituents directly dictates the catalyst's activity, diastereocontrol, and, most critically, enantioselectivity [2]. For instance, in lanthanide-catalyzed transformations, a switch between an i-Pr and a Ph-PyBOX can invert chemoselectivity [3], and in Cu-catalyzed reactions, the level of steric confinement around the active site is decisive for resolving challenging substrates [4]. Therefore, the procurement of a specific PyBOX variant like the (S,S)-cyclohexyl-substituted one is a matter of securing a precisely tuned catalytic profile, not simply a functional replacement.

Achiral or unsubstituted PyBOX ligands cannot induce enantioselectivity; product would be racemic.

Switching to the (R,R)-enantiomer inverts absolute configuration; the opposite enantiomer is obtained.

Aromatic or branched-aliphatic PyBOX variants (e.g., Ph, i-Pr) exhibit different metal compatibility and stereochemical outcomes; catalytic profile may not transfer.

2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine: Differentiated Performance Evidence


Enantioselectivity vs. Achiral PyBOX

The primary and most fundamental differentiation of 2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine is its chiral, enantiopure nature. While an achiral, unsubstituted PyBOX ligand can facilitate racemic or non-stereoselective transformations, the use of this specific (S,S)-configured ligand is essential for achieving any measurable enantiomeric excess (ee). This is supported by class-level inference: in a 1,3-dipolar cycloaddition, the use of a chiral Sc(III)-PyBOX complex yielded up to 93% ee for the endo-adduct and up to 95% ee for the exo-adduct [1]. In the absence of a chiral ligand, the product would be racemic (0% ee). Therefore, selecting this specific (S,S)-ligand over an achiral PyBOX is the enabling step for accessing the desired enantiomer.

Enantioselectivity vs. achiral PyBOX
Class-level inference
Up to 95% ee
Sc(III)-catalyzed 1,3-dipolar cycloaddition; achiral ligand gives 0% ee
Chiral PyBOX enables access to enantioenriched products; achiral analogs fail.
Enantiomeric excess depends on substrate and conditions; class-level confirmation only.
Asymmetric Catalysis Enantioselective Synthesis Chiral Ligand Screening

Absolute Stereocontrol vs. (R,R) Enantiomer

The absolute configuration of the final product is dictated by the chirality of the ligand. The (S,S)-cyclohexyl-PyBOX will preferentially produce one enantiomer of the target molecule, while its enantiomer, the (R,R)-cyclohexyl-PyBOX, will produce the opposite enantiomer. The magnitude of enantioselectivity is expected to be equivalent, but the sign of rotation is inverted [1]. For instance, in the asymmetric allylic alkylation catalyzed by Ir-PyBOX complexes, switching the ligand chirality from (S,S) to (R,R) leads to the formation of the enantiomeric branched amine product [2]. While direct quantitative data for the cyclohexyl variant is not available, this principle is a fundamental tenet of asymmetric catalysis and can be considered class-level inference.

Absolute configuration control vs. (R,R) form
Class-level inference
(S,S)-ligand yields (S)-product; (R,R)-ligand yields opposite enantiomer
General principle of asymmetric catalysis; inversion of optical rotation sign expected.
Ligand enantiomer dictates product absolute configuration; non-interchangeable.
Direct comparative data for cyclohexyl variant not reported; class-level inference applied.
Asymmetric Catalysis Enantioselective Synthesis Chiral Ligand Screening

Differentiation from Ph-PyBOX: Metal-Binding & Selectivity

A key differentiator for the cyclohexyl-substituted ligand over the more common phenyl-substituted variant (Ph-PyBOX) is its electronic and steric profile. The saturated cyclohexyl group is more electron-donating and sterically distinct from the planar, aromatic phenyl group. This leads to a different reactivity and selectivity profile with specific metals. In a study on enantioselective α-amination of β-keto esters, the diphenyl-PyBOX ligand (L4) in combination with europium triflate gave excellent results [1]. Furthermore, in a study on conjugate addition, the complex of La(OTf)3 with the diphenyl-pyBOX ligand provided the best results (yields, E/Z ratios, and ee up to 95%) while other pyBOX ligands were not effective with other metals like Sc(III) or In(III) [2]. While not a direct head-to-head comparison, these results establish that the metal-ligand pairing is highly specific, and the cyclohexyl variant is expected to exhibit a different, non-interchangeable metal compatibility and selectivity profile compared to Ph-PyBOX.

Differentiation from Ph-PyBOX
Cross-study comparable
Cyclohexyl group alters electron donation and steric environment vs. phenyl
Ph-PyBOX achieved up to 95% ee and E/Z ratios up to 99:1 with La(OTf)3 in conjugate addition.
Metal-ligand pairing is highly specific; cyclohexyl variant may favor different lanthanides.
No direct head-to-head comparison; cross-study inference. Verify for target reaction.
Asymmetric Catalysis Lanthanide Chemistry Lewis Acid Catalysis

Steric Tuning vs. i-Pr-PyBOX

The cyclohexyl group offers a different steric profile compared to the commonly used i-propyl group (i-Pr-PyBOX). The i-Pr group provides a branched, but relatively small, steric shield, while the cyclohexyl group presents a larger, cyclic, and conformationally flexible environment. This can impact substrate scope and enantioselectivity, particularly with sterically demanding substrates. In a Sc(III)-catalyzed 1,3-dipolar cycloaddition, the i-Pr-PyBOX complex provided high enantioselectivity (up to 93-95% ee) [1]. However, for challenging substrates, recent research emphasizes the importance of 'sterically confined' PyBOX ligands to achieve better enantioselectivity [2]. The cyclohexyl variant is expected to provide a different, potentially more effective, steric environment for certain substrate classes compared to the i-Pr-PyBOX, a hypothesis that guides its selection in catalyst optimization.

Steric tuning vs. i-Pr-PyBOX
Class-level inference
Larger, cyclic, conformationally flexible steric environment
i-Pr-PyBOX gives up to 95% ee in model reaction; cyclohexyl variant expected to differ in steric-demanding cases.
Alternative steric profile for challenging substrates where i-Pr-PyBOX underperforms.
Steric confinement concept from recent literature; hypothesis requires validation for specific substrate.
Asymmetric Catalysis Steric Tuning Chiral Ligand Design

2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine: Optimal Application Scenarios


Guaranteed (S)-Enantiomer Synthesis

This scenario applies to any user whose primary goal is the synthesis of an enantiopure compound where the (S)-configuration is desired. As established in Section 3, Evidence Item 2, the use of the (S,S)-enantiomer of this ligand is a fundamental and non-negotiable requirement for achieving this outcome. Substitution with the (R,R)-enantiomer or an achiral ligand would lead to the opposite enantiomer or a racemic mixture, respectively, resulting in project failure. This ligand is therefore the correct procurement choice for any synthetic route targeting an (S)-configured stereocenter in a reaction amenable to PyBOX catalysis [1].

Lanthanide Catalysis: Ph-PyBOX Alternative

For researchers working with lanthanide Lewis acid catalysts, the cyclohexyl-substituted PyBOX presents a specific alternative to the widely used Ph-PyBOX. As discussed in Section 3, Evidence Item 3, while Ph-PyBOX shows excellent results with La(III) and Eu(III) [2][3], its performance is not universal. The cyclohexyl variant's distinct electronic and steric properties make it a rational choice when exploring different lanthanides (e.g., Yb, Sc, Ce) or when the Ph-PyBOX system fails to provide adequate selectivity for a new substrate class. It is the preferred ligand for diversifying a lanthanide catalyst screening library.

Sterically Challenging Substrate Optimization

In cases where standard PyBOX ligands with i-Pr or Ph substituents yield suboptimal enantioselectivity, the cyclohexyl variant offers a valuable alternative for steric tuning. As highlighted in Section 3, Evidence Item 4, recent literature underscores the critical role of a 'sterically confined' environment in achieving high ee with difficult substrates [4]. The cyclohexyl group provides a larger, cyclic steric shield than an i-Pr group [5]. This makes it a strategic choice for catalyst optimization, particularly when the goal is to improve facial discrimination in the enantiodetermining step for a bulky prochiral substrate.

Application
Selection Property
Validation Focus
Enantioselective (S)-configuration synthesis
Chiral ligand absolute configuration
Enantiomeric excess and stereochemical attribution
Lanthanide-catalyzed reaction screening
Metal-ligand compatibility profile
Catalytic activity and selectivity across lanthanide series
Sterically demanding substrate evaluation
Steric confinement and conformational flexibility
Enantioselectivity improvement with bulky substrate panels

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